Sodium acetylide (CAS 1066-26-8) is a fundamental organometallic reagent serving as a direct nucleophilic source of the ethynyl group (-C≡CH) for carbon-carbon bond formation. Widely utilized in Favorskii-type ethynylations, it is a cornerstone in the industrial synthesis of propargyl alcohols, vitamin intermediates, and complex pharmaceutical precursors. Unlike gaseous acetylene, which requires specialized handling and cryogenic ammonia, sodium acetylide is commercially procured as a stable 18 wt% suspension in xylene or mineral oil, offering controlled reactivity and precise stoichiometry . It serves as a highly scalable, cost-effective alternative to lithium acetylides and ethynyl Grignard reagents for robust synthetic workflows [1].
Generic substitution of sodium acetylide with other metal acetylides or in situ acetylene generation frequently fails due to divergent basicity, solubility, and stereochemical behavior. While lithium acetylide is milder and more soluble, it is often cost-prohibitive for bulk standard ethynylations. Conversely, substituting with ethynylmagnesium bromide (a Grignard reagent) fundamentally alters the transition state of carbonyl additions, often reversing the diastereoselectivity from the desired axial attack to an undesired equatorial attack in cyclic systems [1]. Furthermore, attempting to replace pre-formed sodium acetylide with bulk calcium carbide introduces heterogeneous reaction conditions and impure gas generation, severely compromising yield and reproducibility in precision organic synthesis.
In the stereoselective synthesis of complex APIs, such as the Islatravir precursor, the choice of acetylide counterion strictly dictates the stereochemical outcome. Sodium acetylide (utilized as an aluminate complex) intrinsically favors axial approach to sterically biased cyclic ketones, yielding the desired diastereomer with high selectivity (8.4:1 dr at 822 g scale). In direct contrast, ethynylmagnesium bromide favors the undesired equatorial addition product [1].
| Evidence Dimension | Diastereomeric preference |
| Target Compound Data | Sodium acetylide-derived (favors axial addition, 8.4:1 dr) |
| Comparator Or Baseline | Ethynylmagnesium bromide (favors undesired equatorial addition) |
| Quantified Difference | Complete reversal of major diastereomer |
| Conditions | Addition to substituted 4-tert-butylcyclohexanone derivatives |
Procuring sodium acetylide is mandatory for synthetic routes requiring strict axial ethynylation, where Grignard equivalents would ruin the stereochemical yield.
For ton-scale manufacturing, the physical form and commercial availability of the ethynylating agent are critical. Ethynylmagnesium bromide is typically limited to dilute solutions (e.g., 0.5 M in THF) from specialized suppliers, severely restricting reactor throughput. Sodium acetylide, however, is inexpensive and widely available in bulk as a concentrated solid or dense slurry (18 wt% in xylene) due to its established industrial importance, enabling high-throughput, large-scale API synthesis such as the 822 g batch scale demonstrated for Islatravir [1].
| Evidence Dimension | Commercial concentration and bulk availability |
| Target Compound Data | Available in bulk as an 18 wt% slurry or solid |
| Comparator Or Baseline | Ethynylmagnesium bromide (limited to ~0.5 M dilute solutions) |
| Quantified Difference | Vastly superior mass-efficiency and supplier availability for ton-scale |
| Conditions | Industrial procurement for >800 g to ton-scale API synthesis |
Buyers scaling up ethynylation reactions must prioritize sodium acetylide to avoid the severe supply chain bottlenecks and low reactor throughput associated with dilute Grignard reagents.
Traditionally, sodium acetylide was generated in situ by bubbling explosive acetylene gas through a solution of sodium metal in liquid ammonia, requiring cryogenic conditions (-33 °C) and stringent safety protocols. Procuring commercial sodium acetylide as an 18 wt% suspension in xylene or mineral oil eliminates the need for on-site gas handling and cryogenic ammonia, providing a stable, easily quantifiable slurry that maintains reactivity for standard alkynylations at ambient or slightly elevated temperatures .
| Evidence Dimension | Process handling requirements |
| Target Compound Data | 18 wt% Sodium acetylide suspension (pumpable slurry, standard reactor compatible) |
| Comparator Or Baseline | In situ generation (requires explosive gas handling, cryogenic liquid ammonia) |
| Quantified Difference | Elimination of cryogenic (-33 °C) and pressurized flammable gas requirements |
| Conditions | Standard laboratory or plant-scale ethynylation |
Purchasing the pre-formed xylene suspension drastically lowers the infrastructure, safety, and equipment costs associated with acetylene-based carbon-carbon bond formation.
Due to its strong preference for axial addition in cyclic ketone systems, sodium acetylide is the reagent of choice for synthesizing specific diastereomers of ethynyl carbinols, such as those required for the HIV drug Islatravir. It outperforms Grignard reagents where strict stereocontrol is mandatory [1].
Sodium acetylide is highly optimal for the bulk ethynylation of robust ketones. Its low cost, high concentration (18 wt% slurry), and widespread availability make it the primary procurement target over dilute (0.5 M) ethynyl Grignard reagents for large-scale manufacturing [1].
For general laboratory preparation of terminal alkynes and propargyl alcohols, the commercial xylene suspension of sodium acetylide offers a safe, pumpable, and reliable nucleophile. It strictly avoids the severe hazards of handling gaseous acetylene or the impurities associated with bulk calcium carbide .
Flammable;Corrosive